Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate
Description
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chloromethyl group at position 4, a methyl group at position 2, and an ethyl ester at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive heterocycles. Its reactivity is attributed to the chloromethyl group, which facilitates nucleophilic substitution reactions, and the ester moiety, which can undergo hydrolysis or transesterification .
Synthetic routes often involve reactions of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with nucleophiles like thioureas or amines to generate fused pyrimidine-thiazine or pyrimido[4,5-d]pyrimidine derivatives. For example, reactions with substituted thioureas yield 2,3-dihydro-7-methylpyrimido[5,4-e]-1,3-thiazine derivatives with demonstrated analgesic and immunosuppressive activity .
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-6(2)12-8(7)4-10/h5H,3-4H2,1-2H3 |
InChI Key |
AKNDVWRDFRWUNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution and Chlorination
a. Starting Material Preparation:
The synthesis often begins with a suitably substituted pyrimidine precursor, such as 2-methylpyrimidine derivatives, which are commercially available or synthesized via condensation reactions involving malonic acid derivatives and urea or thiourea under acidic or basic conditions.
b. Chlorination at the 4-Position:
The critical step involves chlorination of the pyrimidine ring at the 4-position. This is typically achieved using reagents like phosphoryl chloride (POCl₃) under reflux conditions, which facilitates the substitution of hydrogen with chlorine.
- Reaction conditions: Reflux in POCl₃, often with catalytic amounts of pyridine or triethylamine as bases to scavenge HCl byproduct.
- Temperature control: Maintaining reflux temperatures (~100°C) to optimize yield and minimize side reactions.
c. Esterification at the 5-Position:
The carboxylate group is introduced via esterification, often by reacting the chlorinated pyrimidine with ethanol in the presence of a base (e.g., potassium carbonate) or through direct esterification using ethyl chloroformate under anhydrous conditions.
- Reaction conditions: Use of dry solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at ambient or slightly elevated temperatures (~25–50°C).
Functionalization of the Chloromethyl Group
a. Chloromethylation:
The chloromethyl group at the 4-position can be introduced via chloromethylation reactions, employing reagents like paraformaldehyde and hydrochloric acid, or through halogenation of methyl groups using N-chlorosuccinimide (NCS) under radical initiation.
b. Substitutions for Derivative Synthesis:
The chloromethyl group can be further reacted with nucleophiles (amines, thiols) to generate derivatives such as amino- or thio-substituted pyrimidines, often under basic conditions with solvents like DMSO or THF.
Optimization of Reaction Conditions
| Parameter | Typical Range | Purpose/Effect |
|---|---|---|
| Temperature | 20–120°C | Controls reaction rate and selectivity |
| Solvent | Ethanol, DMF, THF | Solubility and reactivity control |
| Base | Triethylamine, potassium carbonate | Scavenges HCl, facilitates substitution |
| Reagent Equivalents | 1.1–2 equivalents | Ensures complete conversion while minimizing side products |
Purification and Characterization
a. Workup Procedures:
Post-reaction, the mixture is often washed with aqueous solutions (NaOH, sodium chloride) to remove impurities, followed by drying over anhydrous sodium sulfate.
b. Purification:
Column chromatography or recrystallization from suitable solvents (ethanol, ethyl acetate) is employed to isolate pure product.
c. Characterization:
Spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Data Tables Summarizing Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | POCl₃ | Reflux | 100°C | 4–8 hours | 75–90 | Controlled to prevent over-chlorination |
| Esterification | Ethanol, K₂CO₃ | Room temp | 24 hours | 70–85 | Ester formation efficiency | |
| Chloromethylation | Formaldehyde, HCl | DMSO | 20–40°C | 2–4 hours | Variable | Radical or nucleophilic pathways |
Research Outcomes and Considerations
- Yield Optimization: Adjusting temperature, reagent ratios, and reaction time significantly influences yield and purity, with typical yields ranging from 70% to 90% in optimized conditions.
- Reaction Monitoring: TLC, NMR, and IR spectroscopy are used to monitor reaction progress.
- Safety Protocols: Handling chlorinating agents and halogenated solvents requires appropriate PPE and fume hood use to mitigate risks.
Summary of Literature Data
- The synthesis of related pyrimidine derivatives often involves chlorination with POCl₃, followed by esterification or substitution reactions under controlled conditions, as evidenced by patent literature and academic research.
- Variations in reaction conditions, such as temperature and solvent choice, lead to differences in yield and purity, emphasizing the importance of process optimization.
- The literature also indicates that purification steps like vacuum distillation and recrystallization are crucial for obtaining high-purity compounds suitable for further applications.
Scientific Research Applications
Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antiviral drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Chloromethyl Group Reactivity
The chloromethyl group in ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate enables alkylation reactions, forming bonds with sulfur or nitrogen nucleophiles. For example, reactions with thioureas yield pyrimido-thiazine derivatives, whereas reactions with amines generate tetrahydropyrimidines . In contrast, analogs like ethyl 4-amino-2-methylpyrimidine-5-carboxylate lack this reactive site, limiting their utility in alkylation-based syntheses .
Pharmacological Potential
- Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate: Derivatives exhibit analgesic and immunosuppressive activity in preclinical models, likely due to pyrimido-thiazine scaffolds .
- Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate: This analog (similarity score: 0.81) shows structural resemblance to dihydropyrimidinones, which are associated with antihypertensive and antibacterial activity .
- Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate: The benzylamino group enhances binding to biological targets, as seen in kinase inhibitors .
Biological Activity
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has the molecular formula CHClNO. The compound features a pyrimidine ring with a chloromethyl group at the 4-position and a carboxylate group at the 5-position, which contribute to its unique reactivity and biological properties. Its structural characteristics allow it to serve as a building block for synthesizing nucleotide analogs important in studying biological processes and developing therapeutic agents.
Antiviral Properties
Research indicates that Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate exhibits antiviral properties, potentially influencing pathways critical for viral replication. Its role as a nucleotide analog suggests it may interact with enzymes involved in nucleic acid metabolism, which is vital for viral life cycles. Ongoing studies are examining its efficacy against various viral targets.
Anticancer Activity
In addition to its antiviral potential, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with nucleic acid synthesis pathways. The specific mechanisms of action remain under investigation, but it is hypothesized that the compound could affect key enzymes involved in cancer cell metabolism .
The mechanism of action for Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors related to nucleic acid synthesis and metabolism, leading to altered cellular functions in both viral and cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Ethyl 4-(bromomethyl)-2-methylpyrimidine-5-carboxylate | Bromine atom instead of chlorine | Different reactivity due to bromine |
| Ethyl 4-(fluoromethyl)-2-methylpyrimidine-5-carboxylate | Fluorine atom instead of chlorine | Potentially different biological activity |
| Ethyl 4-(iodomethyl)-2-methylpyrimidine-5-carboxylate | Iodine atom instead of chlorine | Unique properties due to iodine's size |
The chloromethyl group specifically influences the reactivity profile of Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate, affecting its chemical behavior and applications compared to its bromo-, fluoro-, and iodo-substituted counterparts.
Case Studies and Research Findings
- Antitumor Activity : A study focusing on pyrimidine derivatives demonstrated that compounds similar to Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate exhibited significant antitumor activity against various cancer cell lines (A549, MCF-7, PC-3). The findings indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cells, suggesting potential therapeutic applications .
- Nucleotide Analog Research : Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has been utilized in synthesizing nucleotide analogs, which are crucial for understanding nucleic acid metabolism. These studies aim to elucidate the compound's interactions with DNA polymerases and other enzymes involved in nucleic acid synthesis .
- Mechanistic Studies : Ongoing research is focused on elucidating the specific molecular interactions of Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate with various biological targets. This includes studies on enzyme inhibition and receptor binding that could explain its antiviral and anticancer effects.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via chlorination of 2-methylpyrimidine-5-carboxylic acid derivatives using phosphorus oxychloride (POCl₃) at 105°C, followed by esterification . Key parameters include temperature control to minimize side reactions and solvent selection (e.g., ethanol or dioxane) to enhance yield. A two-step procedure involving precursor functionalization (e.g., methylthio substitution) and subsequent chlorination is also documented .
Q. What purification methods are recommended for isolating high-purity Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate?
Recrystallization using ethanol or ethyl acetate is effective for removing unreacted starting materials. Thin-layer chromatography (TLC) or HPLC can monitor purity, while vacuum distillation is employed for volatile byproducts. Crystallization conditions (e.g., solvent polarity, cooling rate) must be optimized to avoid co-precipitation of impurities .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : To confirm substituent positions (e.g., chloromethyl at C4, methyl at C2) and ester functionality .
- IR spectroscopy : Identifies carbonyl (C=O) and C-Cl stretches .
- Mass spectrometry : Validates molecular weight (200.62 g/mol) and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolves 3D structure and hydrogen-bonding networks, as demonstrated in related pyrimidine derivatives .
Advanced Research Questions
Q. How can nucleophilic substitution reactions at the chloromethyl group be optimized for diverse functionalization?
Substitution with amines (e.g., dimethylamine) requires refluxing in ethanol with triethylamine as a base to deprotonate nucleophiles . For thiol derivatives, thiourea or NaSH in polar aprotic solvents (e.g., DMF) at 60–80°C achieves high regioselectivity . Kinetic studies using in-situ NMR can track reaction progress and intermediate formation .
Q. What strategies mitigate hydrolysis of the ester group during synthetic modifications?
Hydrolysis to the carboxylic acid is minimized by avoiding aqueous conditions. Anhydrous solvents (e.g., THF, dichloromethane) and low temperatures (0–5°C) are critical. Protective groups (e.g., tert-butoxycarbonyl) for the ester can be introduced in multi-step syntheses .
Q. How can computational methods predict the reactivity and stability of this compound?
Density functional theory (DFT) calculations model electronic effects (e.g., chloromethyl group’s electrophilicity) and transition states for substitution reactions . Molecular docking studies assess interactions with biological targets, such as enzymes with pyrimidine-binding pockets .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
Single-crystal X-ray analysis reveals hydrogen-bonding patterns (e.g., N–H···O or C–H···Cl interactions) and packing motifs. Graph-set analysis categorizes these interactions, informing crystal engineering for co-crystallization with pharmacologically relevant partners .
Q. How do structural variations (e.g., substituent position) impact biological activity?
Comparative SAR studies show that:
- Chlorine at C4 enhances electrophilicity for covalent binding to cysteine residues in enzymes .
- Methyl at C2 increases steric hindrance, reducing off-target interactions .
| Compound | Substituent Position | Bioactivity Trend |
|---|---|---|
| Ethyl 2-Cl-4-Me-pyrimidine | Cl at C2 | Lower enzyme inhibition |
| Ethyl 4-Cl-2-Me-pyrimidine | Cl at C4 | Higher cytotoxicity |
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
Discrepancies often arise from solvent purity, trace moisture, or catalyst residues. Reproducibility is improved by:
- Standardizing reagent grades (e.g., anhydrous POCl₃).
- Using inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Reporting detailed reaction parameters (e.g., heating rate, stirring efficiency) .
Methodological Guidance
- For kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor real-time reaction dynamics .
- For bioactivity assays : Prioritize target-specific assays (e.g., kinase inhibition) over broad cytotoxicity screens, given the compound’s unapproved status .
- For computational modeling : Validate DFT-predicted geometries with experimental crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
